molecular formula C8H10ClN3 B595272 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine CAS No. 1289385-24-5

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine

Cat. No.: B595272
CAS No.: 1289385-24-5
M. Wt: 183.639
InChI Key: LNOOZMFJBNCHFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.

    Procedure: 4-chloro-5-methylpyrimidine is reacted with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is stirred for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .

Scientific Research Applications

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is unique due to the presence of all three functional groups (chloro, cyclopropyl, and methyl) on the pyrimidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOOZMFJBNCHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693800
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-24-5
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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